

Spectroscopic Profile of 3-Chloro-D-phenylalanine: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-D-phenylalanine

Cat. No.: B556626

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Introduction

3-Chloro-D-phenylalanine is a non-proteinogenic amino acid that serves as a valuable building block in pharmaceutical research and drug development. Its incorporation into peptides and other molecules can significantly alter their biological activity and metabolic stability. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in various research and development stages. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Chloro-D-phenylalanine**, along with detailed experimental protocols.

Due to the limited availability of public experimental spectra for **3-Chloro-D-phenylalanine**, the quantitative data presented in this guide are predicted or expected values based on the analysis of its structural analogs and fundamental spectroscopic principles.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Chloro-D-phenylalanine** is presented below.

Property	Value
Molecular Formula	C ₉ H ₁₀ ClNO ₂ [1] [2] [3] [4]
Molecular Weight	199.63 g/mol [1]
CAS Number	80126-52-9 [1] [3] [4]
Appearance	White to off-white powder [5]
Melting Point	226-232 °C [3]
Optical Rotation	-21.5 ± 1° (c=1.011% in HCl/EtOH) [3]

Spectroscopic Data

The following sections detail the expected spectroscopic data for **3-Chloro-D-phenylalanine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of **3-Chloro-D-phenylalanine** in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit the following signals:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.2-7.4	m	4H	Aromatic protons (C ₂ -H, C ₄ -H, C ₅ -H, C ₆ -H)
~4.0-4.2	dd	1H	α-proton (CH-NH ₂)
~3.0-3.3	m	2H	β-protons (CH ₂ -Ar)

Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are highly dependent on the solvent and pH and may be observed as broad singlets or undergo

exchange with the solvent.

¹³C NMR (Carbon-13 NMR)

The predicted proton-decoupled ¹³C NMR spectrum of **3-Chloro-D-phenylalanine** would show the following peaks:

Chemical Shift (δ , ppm)	Assignment
~170-175	Carbonyl carbon (C=O)
~135-140	Aromatic carbon attached to CH ₂ (C ₁)
~134	Aromatic carbon attached to Cl (C ₃)
~125-130	Aromatic carbons (C ₂ , C ₄ , C ₅ , C ₆)
~55-60	α -carbon (CH-NH ₂)
~35-40	β -carbon (CH ₂ -Ar)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for solid-phase **3-Chloro-D-phenylalanine** are listed below.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3000-3300	N-H stretch	Amine (-NH ₂)
2500-3300	O-H stretch	Carboxylic acid (-COOH)
~3030	C-H stretch	Aromatic
~2960	C-H stretch	Aliphatic
~1700-1725	C=O stretch	Carboxylic acid (-C=O)
~1580-1620	C=C stretch	Aromatic ring
~1500-1550	N-H bend	Amine (-NH ₂)
~1400	O-H bend	Carboxylic acid
1000-1100	C-Cl stretch	Chloro-aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Chloro-D-phenylalanine**, electrospray ionization (ESI) is a suitable method.

Expected Fragmentation Pattern

The mass spectrum is expected to show the molecular ion peak [M+H]⁺. Common fragmentation pathways for amino acids include the loss of the carboxyl group and cleavage of the side chain.[\[6\]](#)

m/z	Assignment
200.0473	[M+H] ⁺ (for C ₉ H ₁₁ ³⁵ ClNO ₂)
183.0202	[M+H - NH ₃] ⁺
154.0418	[M+H - COOH] ⁺
125.0153	[M+H - COOH - C ₂ H ₄] ⁺ (benzyl cation)
91.0542	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of **3-Chloro-D-phenylalanine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired observation of exchangeable protons.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Reference the spectrum to the solvent peak.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

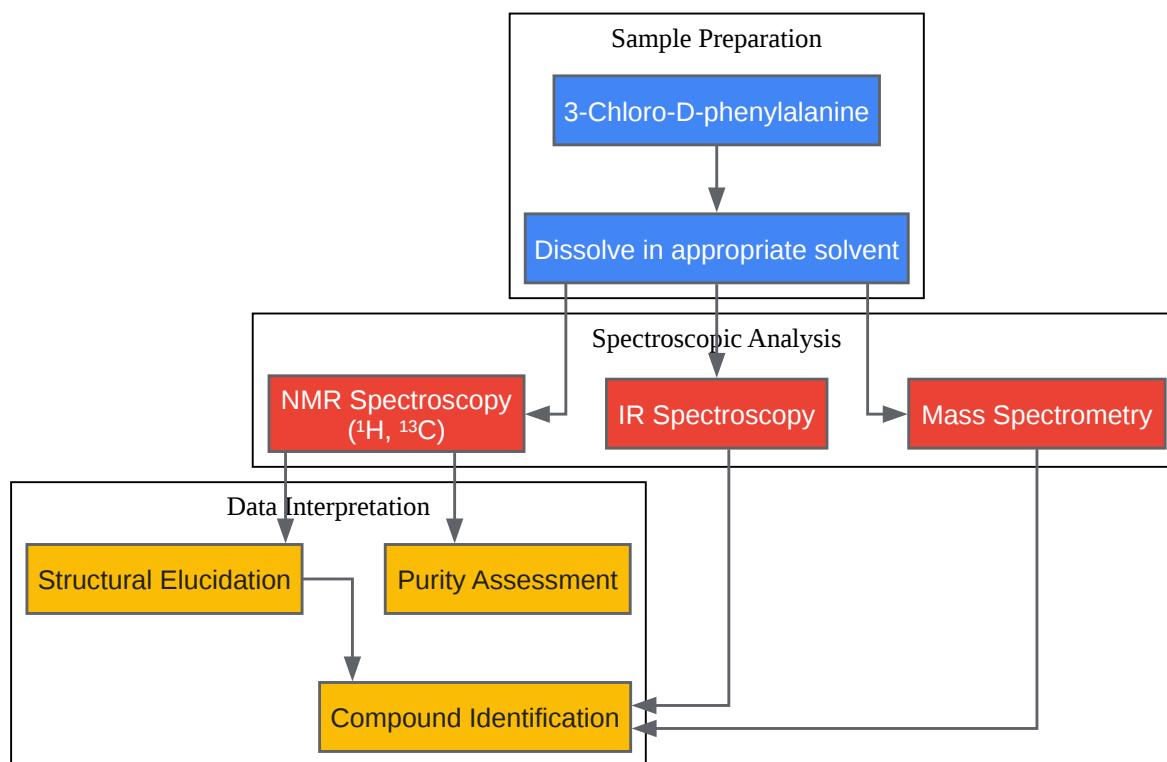
Methodology:

- Sample Preparation: Prepare a dilute solution of **3-Chloro-D-phenylalanine** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or inject it through a liquid chromatography (LC) system.

- Acquire the mass spectrum in positive ion mode.
- For fragmentation analysis (MS/MS), select the molecular ion ($[M+H]^+$) as the precursor ion and subject it to collision-induced dissociation (CID).

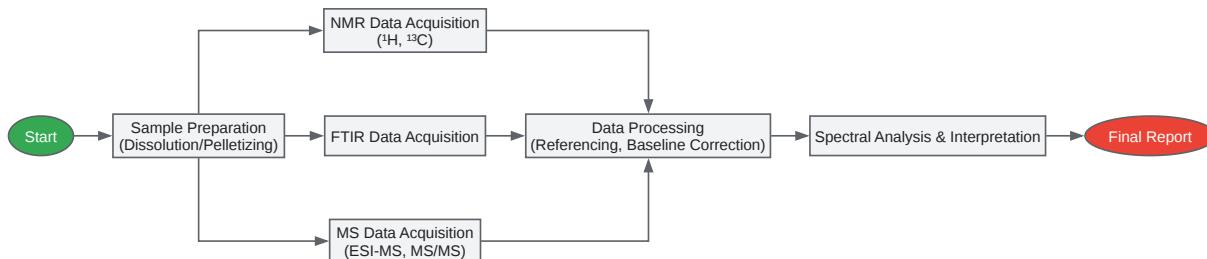
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3-Chloro-D-phenylalanine**.



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Caption: General workflow for the spectroscopic analysis of **3-Chloro-D-phenylalanine**.



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Caption: Step-by-step experimental workflow for spectroscopic characterization.

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